2-Amino-5-nitrobenzanilide is an organic compound characterized by the presence of an amino group and a nitro group attached to a benzanilide structure. Its molecular formula is , and it has a molecular weight of approximately 242.2301 g/mol. The compound appears as yellow crystalline solids and is known for its potential applications in various fields, including dye manufacturing and pharmaceuticals.
There is no current information available regarding the specific mechanism of action of 2-Amino-5-nitrobenzanilide.
Due to the lack of specific data, it is advisable to handle 2-Amino-5-nitrobenzanilide with caution, assuming it may possess similar hazards to related aromatic nitro compounds. These hazards could include:
Research indicates that 2-Amino-5-nitrobenzanilide exhibits biological activity, including:
The synthesis of 2-Amino-5-nitrobenzanilide typically involves the following methods:
2-Amino-5-nitrobenzanilide finds applications in various fields:
Interaction studies involving 2-Amino-5-nitrobenzanilide focus on its reactivity with biological molecules:
Several compounds share structural similarities with 2-Amino-5-nitrobenzanilide. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Amino-4-nitrophenol | Amino and nitro groups on phenol | Known for its use as a mild reducing agent |
| 4-Nitroaniline | Single nitro group on aniline | Primarily used as a dye intermediate |
| Benzanilide | Aniline derivative without nitro | Lacks the additional reactivity from the nitro group |
| 2-Amino-5-chlorobenzanilide | Chlorine instead of nitro | Different reactivity profile due to halogen presence |
Each of these compounds has distinct chemical properties and applications, but 2-Amino-5-nitrobenzanilide stands out due to its combination of amino and nitro groups, which enhances its reactivity and biological activity .
2-Amino-5-nitrobenzanilide (CAS 30481-54-0) features the molecular formula C₁₃H₁₁N₃O₃ (molecular weight 257.24 g/mol) with the IUPAC nomenclature 2-amino-5-nitro-N-phenylbenzamide. The compound's architecture combines three critical functional groups:
Table 1: Fundamental physicochemical properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 202–204°C | |
| Density | 1.410 g/cm³ | |
| Boiling Point | 410.2°C (predicted) | |
| logP | 2.429 |
The planar aromatic system facilitates π-π stacking interactions, while the electron-withdrawing nitro group and electron-donating amino group create distinct electronic environments suitable for nucleophilic substitution and coupling reactions.
The compound first emerged in late 20th-century chemical literature as part of systematic studies on benzamide derivatives. Early synthetic routes involved:
A 1995 patent (DE1957590B2) detailed optimized synthesis through phosphorus oxychloride-mediated dehydration of 5-nitroanthranilic acid amide, achieving 63–80% yields under controlled conditions. This methodology marked a significant advancement in production scalability compared to earlier low-yield approaches.
2-Amino-5-nitrobenzanilide occupies a strategic position in three research domains:
The compound serves as a precursor for:
Table 2: Synthetic applications
| Application | Reaction Type | Yield | Source |
|---|---|---|---|
| Dye synthesis | Diazotization | 72–85% | |
| Metal complexation | Ligand substitution | 68% |
Researchers employ the compound to investigate:
Single-crystal X-ray analyses reveal:
The compound's structural features make it a valuable benchmark for computational chemistry methods validating density functional theory (DFT) calculations.
Mass spectrometry serves as a fundamental analytical technique for determining the molecular weight and fragmentation pattern of 2-amino-5-nitrobenzanilide. The compound exhibits a molecular ion peak at m/z 257, corresponding to its molecular formula C₁₃H₁₁N₃O₃ [1] [2]. Electron ionization mass spectrometry reveals characteristic fragmentation patterns that provide structural insights into the molecule.
The molecular ion [M]⁺- at m/z 257 typically shows low to medium intensity due to the compound's tendency to fragment readily under electron impact conditions [3]. Significant fragmentation occurs through loss of the nitro group (-NO₂, 46 mass units), producing an ion at m/z 211, which represents one of the major fragmentation pathways [3]. Additional fragmentation includes loss of the amino group (-NH₂, 16 mass units) resulting in an ion at m/z 241, though this pathway shows lower intensity.
The phenyl cation [C₆H₅]⁺ at m/z 77 often serves as the base peak in the spectrum, demonstrating the stability of this aromatic fragment [3]. The benzoyl cation [C₆H₅CO]⁺ at m/z 105 also appears with high intensity, indicating the cleavage of the amide bond. These fragmentation patterns are consistent with typical behavior observed in substituted benzanilide compounds.
| Ion | m/z | Relative Intensity | Fragment Description |
|---|---|---|---|
| [M]⁺- | 257 | Low-Medium | Complete molecule |
| [M-NO₂]⁺ | 211 | Medium | Loss of nitro group |
| [M-NH₂]⁺ | 241 | Low | Loss of amino group |
| [M-CONH-Ph]⁺ | 139 | Medium | Loss of phenylcarboxamide |
| [C₆H₅CO]⁺ | 105 | High | Benzoyl cation |
| [C₆H₅]⁺ | 77 | Very High | Phenyl cation (base peak) |
The primary amine functionality (-NH₂) exhibits characteristic N-H stretching vibrations in the 3400-3500 cm⁻¹ region, appearing as a broad absorption band with medium to strong intensity [5]. The amide group contributes additional N-H stretching around 3200-3400 cm⁻¹, typically appearing as a medium intensity band [5].
The amide carbonyl (C=O) stretch represents one of the most diagnostic features, occurring in the 1640-1680 cm⁻¹ region with strong intensity (Amide I band) [5]. The Amide II band, arising from N-H bending coupled with C-N stretching, appears in the 1520-1560 cm⁻¹ region with strong intensity [5]. This region may overlap with nitro group absorptions, requiring careful spectral interpretation.
The nitro group exhibits two characteristic strong absorptions: the asymmetric N-O stretch at 1520-1570 cm⁻¹ (very strong intensity) and the symmetric N-O stretch at 1340-1370 cm⁻¹ (strong intensity) [5]. These bands are among the most intense in the spectrum due to the high polarity of the nitro functionality.
| Functional Group | Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Stretch (Primary Amine) | 3400-3500 (broad) | Medium-Strong |
| N-H Stretch (Amide) | 3200-3400 | Medium |
| C=O Stretch (Amide I) | 1640-1680 | Strong |
| N-H Bend + C-N Stretch (Amide II) | 1520-1560 | Strong |
| N-O Asymmetric Stretch (Nitro) | 1520-1570 | Very Strong |
| N-O Symmetric Stretch (Nitro) | 1340-1370 | Strong |
| C-H Aromatic Stretch | 3000-3100 | Medium |
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 2-amino-5-nitrobenzanilide through both ¹H and ¹³C NMR techniques. The compound's aromatic nature and substitution pattern create characteristic chemical shift patterns that enable structural elucidation [6] [7].
The ¹H NMR spectrum of 2-amino-5-nitrobenzanilide displays signals across multiple chemical shift regions, reflecting the diverse electronic environments within the molecule [9]. The amino protons (-NH₂) appear as a broad singlet in the 5.5-6.5 ppm region, with the exact position dependent on solvent and concentration effects [10]. These protons are exchangeable with D₂O, confirming their assignment [10].
The amide proton (-CONH-) resonates significantly downfield at 9.5-10.5 ppm as a broad singlet, reflecting the deshielding effect of the carbonyl group [6]. This signal may be broadened due to restricted rotation around the C-N bond and potential hydrogen bonding interactions.
The aromatic protons of the substituted benzene ring show characteristic splitting patterns and chemical shifts influenced by the substituent effects [9]. H-3, ortho to the electron-donating amino group, appears as a doublet at 6.6-6.8 ppm, significantly upfield compared to unsubstituted benzene due to the shielding effect of the amino group [9]. H-4 resonates as a doublet of doublets at 8.0-8.2 ppm, while H-6, ortho to the electron-withdrawing nitro group, appears as a doublet at 8.4-8.8 ppm, demonstrating the deshielding effect of the nitro substituent [9].
The phenyl ring protons exhibit typical aromatic chemical shifts: ortho protons (H-2,6) at 7.3-7.5 ppm as doublets, meta protons (H-3,5) at 7.1-7.3 ppm as triplets, and the para proton (H-4) at 7.0-7.2 ppm as a triplet .
| Position | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) |
|---|---|---|---|---|
| Amino protons | 5.5-6.5 (broad) | Broad singlet | 2H | No coupling |
| Amide proton | 9.5-10.5 (broad) | Broad singlet | 1H | No coupling |
| H-3 | 6.6-6.8 | Doublet | 1H | 8-9 |
| H-4 | 8.0-8.2 | Doublet of doublets | 1H | 8-9, 2-3 |
| H-6 | 8.4-8.8 | Doublet | 1H | 2-3 |
| Phenyl H-2,6 | 7.3-7.5 | Doublet | 2H | 7-8 |
The ¹³C NMR spectrum provides information about the carbon framework and electronic environments within the molecule [11]. The amide carbonyl carbon appears in the 165-170 ppm region, characteristic of aromatic amides [11]. The quaternary carbons show distinct chemical shifts: C-1 (bearing the carbonyl) at 115-125 ppm, C-2 (bearing the amino group) at 145-155 ppm due to the electron-donating effect, and C-5 (bearing the nitro group) at 140-150 ppm reflecting the electron-withdrawing influence [11].
The aromatic CH carbons display chemical shifts influenced by their substituent environments. C-3, ortho to the amino group, resonates at 115-120 ppm (upfield shifted), while C-6, ortho to the nitro group, appears at 125-135 ppm (downfield shifted) [11]. The phenyl ring carbons show typical aromatic chemical shifts in the 120-140 ppm region [11].
X-ray crystallographic analysis provides definitive structural information about the solid-state arrangement of 2-amino-5-nitrobenzanilide molecules. Based on studies of related benzanilide compounds, several structural features can be anticipated [12] [13] [14].
The compound is expected to crystallize in a monoclinic crystal system, commonly observed for substituted benzanilides [12] [15]. Space groups such as P2₁/c or C2/c are typical, reflecting centrosymmetric arrangements that accommodate hydrogen bonding interactions [12] [16]. Unit cell parameters likely fall within ranges of a = 8-12 Å, b = 5-8 Å, c = 20-25 Å, with β angles between 90-110° [12].
Molecular geometry analysis reveals key structural features. The amide linkage typically adopts a planar configuration, with the C-N-C(=O)-C fragment showing minimal deviation from planarity [13] [14]. However, the phenyl ring attached to nitrogen often exhibits rotation relative to the amide plane, with dihedral angles ranging from 30-70° depending on crystal packing forces [12] [13].
Intermolecular hydrogen bonding plays a crucial role in crystal packing. N-H···O hydrogen bonds between amide groups form the primary supramolecular structure, often creating chain-like arrangements along specific crystallographic directions [12] [13]. Additional weak interactions, including C-H···O contacts and π-π stacking between aromatic rings, contribute to three-dimensional crystal stability [13] [14].
The presence of both amino and nitro substituents introduces additional hydrogen bonding possibilities. The amino group can act as both donor and acceptor, while the nitro group serves as a hydrogen bond acceptor, creating complex hydrogen bonding networks that influence the overall crystal structure [17] [18].
| Parameter | Expected Values | Notes |
|---|---|---|
| Crystal System | Monoclinic | Common for substituted benzanilides |
| Space Group | P2₁/c or C2/c | Centrosymmetric arrangements |
| Unit Cell a (Å) | 8-12 | Molecular packing dependent |
| Unit Cell b (Å) | 5-8 | Short axis typical |
| Unit Cell c (Å) | 20-25 | Extended structure |
| β angle (°) | 90-110 | Monoclinic angle |
| Density (g/cm³) | 1.4-1.5 | Based on molecular composition |
Collision cross section (CCS) measurements provide valuable information about the three-dimensional shape and size of gas-phase ions [19] [20]. For 2-amino-5-nitrobenzanilide, predicted CCS values assist in identification and structural characterization through ion mobility spectrometry.
The predicted collision cross section values vary depending on the ionization mode and adduct formation [19]. The protonated molecular ion [M+H]⁺ at m/z 258.087 exhibits a predicted CCS of 153.5 Ų, while the deprotonated ion [M-H]⁻ at m/z 256.073 shows a slightly larger CCS of 159.9 Ų [19]. Sodium and potassium adducts display increased CCS values (158.8 and 151.6 Ų respectively) due to coordination effects [19].
These CCS values reflect the extended, planar structure of the molecule with its aromatic rings and substituents. The relatively compact CCS compared to more flexible molecules indicates the rigid aromatic framework and limited conformational freedom [20] [21]. The slight differences between positive and negative ion modes suggest minimal structural changes upon ionization.
CCS predictions serve multiple analytical purposes: compound identification through comparison with experimental values, structural confirmation when combined with mass spectrometry, and differentiation from isomeric compounds that may exhibit similar mass spectra but different collision cross sections [20] [21].
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 258.087 | 153.5 |
| [M+Na]⁺ | 280.069 | 158.8 |
| [M-H]⁻ | 256.073 | 159.9 |
| [M+NH₄]⁺ | 275.114 | 168.1 |
| [M+K]⁺ | 296.043 | 151.6 |
Irritant